molecular formula C23H30N4O2S B12505644 2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B12505644
M. Wt: 426.6 g/mol
InChI Key: QKGWKDQBXQQZQM-UHFFFAOYSA-N
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Description

2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps. One common method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by Ni (II) or Sc (III) complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact pathways and molecular targets are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H30N4O2S

Molecular Weight

426.6 g/mol

IUPAC Name

2-[(3-butan-2-yl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C23H30N4O2S/c1-5-17(4)27-22(29)21-19(13-16(3)25-21)26-23(27)30-14-20(28)24-15(2)11-12-18-9-7-6-8-10-18/h6-10,13,15,17,25H,5,11-12,14H2,1-4H3,(H,24,28)

InChI Key

QKGWKDQBXQQZQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=C(N2)C)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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